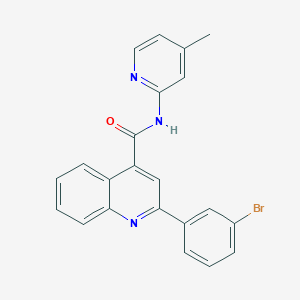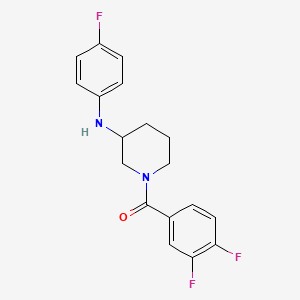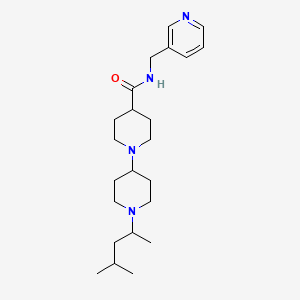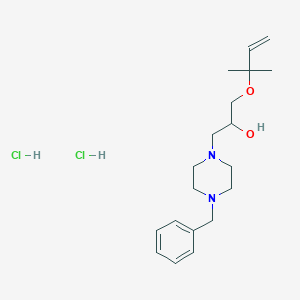
2-(3-bromophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Amidation: The carboxylic acid group on the quinoline ring can be converted to the carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions could target the quinoline ring or the bromine substituent.
Substitution: The bromine atom on the phenyl ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) might be employed.
Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the methyl group might yield a carboxylic acid, while substitution of the bromine atom could introduce various functional groups.
Scientific Research Applications
2-(3-bromophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays to study enzyme interactions or cellular pathways.
Medicine: Investigation as a potential therapeutic agent for diseases such as cancer or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound is being investigated as an anticancer agent, it might inhibit a specific enzyme or signaling pathway involved in cell proliferation. Molecular docking studies and in vitro assays would be used to elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the bromine and pyridine substituents.
2-(3-chlorophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
2-(3-bromophenyl)-N-(2-pyridyl)quinoline-4-carboxamide: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
The presence of the bromine atom and the specific substitution pattern on the pyridine ring may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(3-bromophenyl)-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O/c1-14-9-10-24-21(11-14)26-22(27)18-13-20(15-5-4-6-16(23)12-15)25-19-8-3-2-7-17(18)19/h2-13H,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAONAZVPPQGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B6137971.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-pyridinylmethyl)amino]nicotinamide](/img/structure/B6137993.png)
![1-(3-Chlorophenyl)-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B6137998.png)
![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6138004.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6138017.png)
![1-(2-methoxyphenyl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinamine](/img/structure/B6138023.png)
![2-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B6138030.png)

![4-oxo-4-[4-oxo-2-(3-pyridinyl)-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl]-1-butanesulfonamide](/img/structure/B6138046.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6138061.png)
![2-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6138062.png)

